molecular formula C12H17FN2 B8420150 N-(4-fluorophenyl)-N-methylpiperidin-4-amine

N-(4-fluorophenyl)-N-methylpiperidin-4-amine

Cat. No.: B8420150
M. Wt: 208.27 g/mol
InChI Key: QRNOPNRHGPAMIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-N-methylpiperidin-4-amine is a useful research compound. Its molecular formula is C12H17FN2 and its molecular weight is 208.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H17FN2

Molecular Weight

208.27 g/mol

IUPAC Name

N-(4-fluorophenyl)-N-methylpiperidin-4-amine

InChI

InChI=1S/C12H17FN2/c1-15(12-6-8-14-9-7-12)11-4-2-10(13)3-5-11/h2-5,12,14H,6-9H2,1H3

InChI Key

QRNOPNRHGPAMIL-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCNCC1)C2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an N,N-dimethylformamide solution (5 ml) of tert-butyl 4-[(4-fluorophenyl)amino]piperidine-1-carboxylate (250 mg, 0.850 mmol) synthesized in Reference Synthesis Example 23, sodium hydride (37 mg, 0.93 mmol, purity 60%) and methyl iodide (58 μL, 0.93 mmol) were added at room temperature and the resultant solution was stirred at room temperature for 15 hours. After completion of the reaction, saturated ammonium chloride aqueous solution was added, and extraction with ethyl acetate was performed from the resultant mixture. The resultant organic layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to obtain a crude product of tert-butyl 4-[(4-fluorophenyl)(methyl)amino]piperidine-1-carboxylate (286 mg). Subsequently, to the obtained tert-butyl 4-[(4-fluorophenyl)(methyl)amino]piperidine-1-carboxylate (130 mg, 0.420 mmol), 4 M hydrogen chloride/1,4-dioxane solution (2 mL) was added and the resultant mixture was stirred at room temperature for 1 day. After completion of the reaction, the resultant solid was collected by filtration and washed with dichloromethane. To the obtained solid, water was added and pH of the resultant solution was adjusted to 9 with 1 M sodium hydroxide aqueous solution, followed by extraction from the resultant mixture with ethyl acetate and chloroform. The obtained organic layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to obtain the title compound (62 mg, yield 72%).
Name
tert-butyl 4-[(4-fluorophenyl)(methyl)amino]piperidine-1-carboxylate
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
72%

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